tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common reagents used in the synthesis include tert-butyl hydroperoxide and various chlorinated pyridines . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl and piperazine rings.
Common Reagents and Conditions
Common reagents include tert-butyl hydroperoxide, chlorinated pyridines, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the piperazine or pyridyl rings .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate shares similarities with other piperazine derivatives and chlorinated pyridines .
- Compounds such as this compound and this compound exhibit similar reactivity and applications .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and chemical reactivity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H28ClN5O3 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
tert-butyl 4-[6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H28ClN5O3/c1-14-13-26(20(28)30-21(2,3)4)8-9-27(14)16-6-7-18(23-12-16)25-17-10-15(22)11-24-19(17)29-5/h6-7,10-12,14H,8-9,13H2,1-5H3,(H,23,25) |
InChI Key |
KKFMFYGEYZKANS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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